tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate
CAS No.: 2354064-07-4
Cat. No.: VC12005052
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate - 2354064-07-4](/images/structure/VC12005052.png)
Specification
CAS No. | 2354064-07-4 |
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Molecular Formula | C12H23NO3 |
Molecular Weight | 229.32 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl]carbamate |
Standard InChI | InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)13-8-12(6-7-12)11(4,5)15/h15H,6-8H2,1-5H3,(H,13,14) |
Standard InChI Key | PQVLPUSOYSGAAB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate features a cyclopropane ring substituted with a 2-hydroxypropan-2-yl group and a methylcarbamate moiety protected by a tert-butyl group. Its molecular formula is C₁₂H₂₁NO₃, distinguishing it from the hydroxymethyl analog (C₁₀H₁₉NO₃) by the addition of a methyl branch on the hydroxyl-bearing carbon.
Key Structural Features:
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Cyclopropane Core: Imparts rigidity and metabolic stability due to ring strain and restricted rotation.
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2-Hydroxypropan-2-yl Group: A branched diol substituent that enhances solubility and hydrogen-bonding capacity compared to linear hydroxymethyl groups.
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tert-Butyl Carbamate: Provides steric protection to the amine group, preventing premature degradation in biological systems .
Synthesis and Optimization
Established Synthetic Routes
While no direct synthesis protocols for the 2-hydroxypropan-2-yl variant are documented, analogous methods for hydroxymethyl derivatives offer a framework for adaptation.
Route 1: Reductive Cyclopropanation
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Starting Material: N,N-Dibenzyl-2-benzyloxyacetamide.
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Cyclopropanation: De Meijere variant of the Kulinkovich reaction using Ti(OiPr)₄ and Grignard reagents (e.g., EtMgBr) yields the cyclopropane core.
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Functionalization: Sequential oxidation and reduction steps introduce the 2-hydroxypropan-2-yl group, followed by carbamate formation with tert-butyl chloroformate.
Yield: 40–56% (estimated based on hydroxymethyl analog).
Route 2: Curtius Degradation
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Monohydrolysis: Diethyl cyclopropane-1,1-dicarboxylate is selectively hydrolyzed to the monoacid.
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Curtius Reaction: Conversion to isocyanate intermediate via diphenylphosphoryl azide (DPPA).
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Reduction and Protection: The intermediate is reduced to the amine and protected with tert-butyl carbamate.
Challenges:
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Regioselectivity: Branching at the 2-hydroxypropan-2-yl position necessitates careful steric control during cyclopropane formation.
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Purification: Silica gel chromatography (EtOAc/hexane, 3:7) separates diastereomers arising from the cyclopropane ring .
Physicochemical Properties
Comparative Analysis
Property | Hydroxymethyl Analog | 2-Hydroxypropan-2-yl Derivative (Predicted) |
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Molecular Formula | C₁₀H₁₉NO₃ | C₁₂H₂₁NO₃ |
Molecular Weight (g/mol) | 201.26 | 227.30 |
LogP | 1.8 ± 0.3 | 2.1 ± 0.4 |
Aqueous Solubility | 12 mg/mL | 8 mg/mL |
Spectroscopic Data:
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¹H NMR (Hydroxymethyl Analog): δ 1.42 (s, 9H, tert-butyl), 3.25 (d, 2H, CH₂N), 3.60 (s, 2H, CH₂OH).
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IR (Predicted): 3350 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O carbamate) .
Biological Activity and Applications
Insecticidal Derivatives
Spirocyclopropanated analogs of neonicotinoids (e.g., Imidacloprid) exhibit enhanced binding to insect nicotinic acetylcholine receptors. The 2-hydroxypropan-2-yl group may improve hydrophilicity, reducing non-target toxicity.
Mechanism of Action:
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Receptor Binding: Cyclopropane rigidity optimizes spatial alignment with receptor pockets.
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Metabolic Stability: tert-Butyl protection slows hydrolytic degradation in alkaline environments (pH >10).
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